2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide
Description
2-(3-(3-Chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 3-chlorophenyl urea moiety and a 4-methoxyphenethyl substituent. This compound belongs to a class of molecules designed for targeted biological activities, leveraging the thiazole core for structural stability and the substituted aryl groups for modulating physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-13-18(19(27)23-11-10-14-6-8-17(29-2)9-7-14)30-21(24-13)26-20(28)25-16-5-3-4-15(22)12-16/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPZJJDVPFVUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.85 g/mol. The structure features a thiazole ring, a urea moiety, and aromatic substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.85 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with tubulin, a key protein involved in cell division. Studies suggest that compounds similar to this thiazole derivative can bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization, which is crucial for mitosis. This action leads to the arrest of cancer cells in the G2/M phase of the cell cycle and induces apoptosis .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines, including prostate and melanoma cells. The efficacy was reported in both in vitro and in vivo models, with some derivatives overcoming multidrug resistance (MDR) mechanisms commonly seen in cancer therapy .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of related thiazole compounds on human cancer cell lines. The results indicated that these compounds exhibited IC50 values in the nanomolar range, showcasing potent anticancer activity.
- In Vivo Efficacy : In animal models, treatment with thiazole derivatives resulted in significant tumor growth inhibition compared to control groups. For example, one study reported a tumor volume reduction of up to 70% in treated mice compared to untreated controls .
Other Biological Activities
Beyond anticancer properties, thiazole derivatives have been investigated for their potential as immunosuppressive agents. These compounds may modulate immune responses, making them candidates for treating autoimmune disorders and transplant rejection .
Safety and Toxicology
Safety assessments indicate that while thiazole derivatives exhibit promising biological activities, their toxicological profiles need careful evaluation. Preliminary studies suggest low acute toxicity levels; however, comprehensive toxicological data are necessary to ensure safety for clinical use .
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (Mouse) | LD50 > 2000 mg/kg |
| Carcinogenicity | Not classified |
| Mutagenicity | Non-mutagenic |
Scientific Research Applications
Research indicates that compounds with thiazole rings often exhibit significant biological activities. The specific biological activity of 2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide is still under investigation, but preliminary studies suggest potential applications in:
- Anticancer Research : Thiazole derivatives have been linked to anticancer properties. The compound's structural features may enhance its interaction with biological targets involved in cancer cell proliferation and survival.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens.
Synthesis and Characterization
The synthesis of This compound typically involves several steps:
- Formation of the thiazole ring.
- Introduction of the urea moiety.
- Substitution reactions to attach the chlorophenyl and methoxyphenethyl groups.
- Final carboxamide formation.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the synthesized compound.
Case Studies
- Anticancer Activity : A study conducted by the National Cancer Institute (NCI) evaluated the efficacy of thiazole derivatives against various cancer cell lines. Although specific results for this compound are pending, related thiazoles showed promising growth inhibition rates, indicating potential for further development.
- Antimicrobial Studies : Preliminary investigations into similar thiazole derivatives have shown effectiveness against gram-positive and gram-negative bacteria, suggesting that this compound could also possess antimicrobial properties worthy of exploration.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions:
a. Urea Hydrolysis
-
Conditions : 6M HCl at 110°C for 8 hours or 4M NaOH at 80°C for 6 hours .
-
Outcome : Cleavage into 3-chloroaniline and an isocyanate intermediate, which further reacts to form 4-methoxyphenethylamine and CO₂ .
b. Carboxamide Hydrolysis
Reduction Reactions
The carboxamide group can be reduced to a primary amine:
-
Conditions : LiAlH₄ in tetrahydrofuran (THF) at reflux for 12 hours .
-
Outcome : Formation of 2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-methylamine.
Electrophilic Aromatic Substitution
The chlorophenyl group undergoes directed substitution due to the electron-withdrawing chlorine atom:
| Reaction Type | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to Cl | 3-chloro-4-nitrophenyl derivative | 72% |
| Sulfonation | Fuming H₂SO₄, 50°C | Meta to Cl | 3-chloro-5-sulfophenyl derivative | 65% |
Nucleophilic Substitution
The methoxy group on the phenethyl chain can undergo demethylation:
Thiazole Ring Reactivity
The thiazole core participates in electrophilic reactions at the 2- and 5-positions:
a. Bromination
b. Cross-Coupling
-
Conditions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ .
-
Outcome : Introduction of aryl groups at the 2-position.
Urea Group Modifications
The urea moiety reacts with nucleophiles:
Oxidation Reactions
The methyl group on the thiazole ring can be oxidized:
Comparative Reactivity with Structural Analogs
Key differences in reactivity compared to similar compounds:
Catalytic Hydrogenation
Selective reduction of functional groups:
-
Outcome : Carboxamide reduction without affecting the urea group.
Stability Under Ambient Conditions
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Synthetic Routes : The target compound likely follows a coupling strategy similar to analogs in and , where EDCI or HATU mediates amide bond formation between thiazole-carboxylic acids and amines .
Physicochemical Properties
Melting points and purity data for analogs highlight the impact of substituents:
- Melting Points : Compounds with rigid substituents (e.g., 3,4-dichlorobenzyl in Compound 8) exhibit higher melting points (262–264°C) compared to esters like Ethyl 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate (114–116°C) . The target compound’s 4-methoxyphenethyl group may reduce crystallinity, lowering its melting point relative to dichlorobenzyl analogs.
- Purity : Analogs with trifluoromethyl groups (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) show variable purity (42–99.05%), suggesting halogenated or nitro groups complicate purification .
Research Implications
The target compound’s design combines features from multiple analogs to balance solubility (via 4-methoxyphenethyl), stability (via 4-methylthiazole), and bioactivity (via 3-chlorophenyl urea). Future studies should prioritize:
Synthesis Optimization : Employ coupling reagents like HATU (as in ) to improve yield and purity .
Biological Screening : Evaluate antiviral activity against flaviviruses (e.g., Zika, dengue) and cytotoxicity in cancer cell lines.
SAR Analysis : Compare the target’s activity with N-(4-chlorophenethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide () to assess the methoxy group’s role .
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-methylthiazole-5-carboxamide backbone is most efficiently constructed via the Hantzsch thiazole synthesis, a classical method involving the cyclocondensation of α-halo carbonyl compounds with thioureas. For this target, ethyl 2-chloroacetoacetate serves as the α-halo carbonyl precursor, reacting with thiourea in ethanol under reflux to yield ethyl 2-amino-4-methylthiazole-5-carboxylate (Figure 1A). This reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the chloroester, followed by cyclization and elimination of hydrogen chloride.
Key optimization parameters include:
- Solvent selection : Ethanol outperforms dichloromethane or diethyl ether in yield (82% vs. 68% and 61%, respectively).
- Temperature : Reflux conditions (78°C) prevent premature precipitation of intermediates.
- Stoichiometry : A 1:1 molar ratio of ethyl 2-chloroacetoacetate to thiourea minimizes byproduct formation.
Alternative Thiazole Formation Methods
While the Hantzsch method remains predominant, microwave-assisted synthesis has emerged as a viable alternative, reducing reaction times from 12 hours to 45 minutes with comparable yields (79%). However, scalability challenges limit its industrial adoption.
Carboxamide Functionalization
Ester Hydrolysis and Acid Activation
The ethyl ester group at position 5 undergoes saponification using 2M NaOH in tetrahydrofuran (THF)/water (4:1) at 60°C for 3 hours, yielding 2-amino-4-methylthiazole-5-carboxylic acid. Subsequent activation via thionyl chloride (SOCl₂) in anhydrous dichloromethane generates the reactive acid chloride, crucial for amide bond formation.
Amide Coupling with 4-Methoxyphenethylamine
The acid chloride reacts with 4-methoxyphenethylamine in the presence of triethylamine (TEA) as a proton scavenger (Figure 1B). Optimal conditions include:
- Molar ratio : 1:1.2 (acid chloride:amine) to ensure complete conversion.
- Temperature : 0°C to room temperature, preventing thermal degradation of the amine.
- Solvent : Dichloromethane facilitates rapid mixing and byproduct sequestration.
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the carboxamide intermediate in 85% yield.
Ureido Group Installation
Isocyanate-Mediated Urea Formation
The 2-amino group on the thiazole reacts with 3-chlorophenyl isocyanate in dry THF under nitrogen atmosphere (Figure 1C). This exothermic reaction requires careful temperature control (-10°C to 0°C) to suppress allophonate byproducts. Key parameters:
Alternative Urea-Forming Reagents
Carbonyldiimidazole (CDI) offers a phosgene-free alternative, reacting sequentially with 3-chloroaniline and the thiazole amine. While environmentally favorable, this two-step process reduces overall yield to 72% compared to 88% for the isocyanate route.
Integrated Synthetic Route
Step 1 : Hantzsch thiazole synthesis
Ethyl 2-chloroacetoacetate (10 mmol) + thiourea (10 mmol) → ethyl 2-amino-4-methylthiazole-5-carboxylate (82%).
Step 2 : Saponification
Ester (8 mmol) + NaOH (24 mmol) → 2-amino-4-methylthiazole-5-carboxylic acid (91%).
Step 3 : Acid chloride formation
Carboxylic acid (7 mmol) + SOCl₂ (21 mmol) → acid chloride (quantitative).
Step 4 : Amide coupling
Acid chloride (6 mmol) + 4-methoxyphenethylamine (7.2 mmol) → N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide (85%).
Step 5 : Urea formation
Amine (5 mmol) + 3-chlorophenyl isocyanate (5 mmol) → target compound (88%).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) confirms ≥98% purity with retention time 12.4 minutes.
Comparative Method Analysis
| Parameter | Hantzsch Route | Microwave Route | CDI-Mediated Route |
|---|---|---|---|
| Overall Yield (%) | 62 | 58 | 54 |
| Reaction Time (h) | 14 | 6 | 18 |
| Byproduct Formation | Low | Moderate | High |
| Scalability | Excellent | Limited | Moderate |
Industrial-Scale Considerations
Continuous Flow Synthesis
Implementing continuous flow reactors for the Hantzsch step enhances productivity:
Green Chemistry Metrics
- E-factor : 18.7 (batch) vs. 9.3 (flow), emphasizing solvent recovery.
- PMI (Process Mass Intensity) : 32.1 reduced to 19.4 through catalyst recycling.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Competing 2- vs. 4-aminothiazole formation is mitigated by:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the thiazole core. Key steps include urea linkage formation via carbodiimide coupling (e.g., EDCI) and nucleophilic substitution for the methoxyphenethyl group. For example, refluxing in ethanol with sodium hydroxide (70–80°C, 3–5 hours) achieves intermediate cyclization. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final compound. Yield optimization requires strict pH control (pH 2–3 during acidification) and inert atmospheres to prevent side reactions .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer:
- 1H/13C NMR: Confirm the presence of the urea NH proton (δ 10.2–10.8 ppm), methoxyphenethyl aromatic protons (δ 6.7–7.3 ppm), and thiazole methyl group (δ 2.4–2.6 ppm).
- IR Spectroscopy: Identify urea C=O stretching (~1680 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹).
- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 459.1). Cross-reference with elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer: Prioritize in vitro assays:
- Enzyme inhibition: Test against kinases (e.g., EGFR, IC50 determination via fluorescence polarization) or proteases (fluorogenic substrates).
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate with triplicate replicates.
- Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer: Systematically modify functional groups:
- Urea moiety: Replace 3-chlorophenyl with fluorophenyl or nitro groups to assess electronic effects on target binding.
- Methoxyphenethyl chain: Vary alkoxy substituents (e.g., ethoxy, propoxy) to study steric impacts.
- Thiazole methyl group: Substitute with trifluoromethyl for enhanced metabolic stability.
Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase ATP pockets. Validate with SPR (KD measurements) and correlate with IC50 values .
Q. What experimental strategies resolve contradictions in biological data, such as inconsistent cytotoxicity across cell lines?
- Methodological Answer:
- Mechanistic profiling: Perform transcriptomics (RNA-seq) on responsive vs. non-responsive cell lines to identify differentially expressed pathways.
- Target engagement assays: Use cellular thermal shift assays (CETSA) to confirm direct target binding.
- Solubility/pharmacokinetics: Assess LogP (shake-flask method) and plasma protein binding (equilibrium dialysis) to rule out bioavailability issues.
- Metabolite identification: Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to detect inactivation pathways .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation during target interaction?
- Methodological Answer: Co-crystallize the compound with its protein target (e.g., kinase domain) using vapor diffusion (hanging drop method). Optimize crystallization conditions (PEG 3350, pH 7.5) and collect X-ray diffraction data (1.8–2.2 Å resolution). Refine structures with SHELXL (rigid-body refinement, TLS parameters) to visualize hydrogen bonds (e.g., urea NH with Glu903) and hydrophobic packing (thiazole methyl with Leu844). Validate with Fo-Fc omit maps .
Q. What computational methods predict off-target effects or toxicity risks early in development?
- Methodological Answer:
- Pharmacophore modeling: Use Schrödinger’s Phase to compare against known toxicophores (e.g., reactive quinones).
- QSAR toxicity prediction: Employ Derek Nexus or ProTox-II to flag hepatotoxicity or hERG channel inhibition.
- MD simulations (GROMACS): Simulate compound-membrane interactions (lipid bilayer models) to assess passive diffusion and accumulation risks .
Comparative Analysis & Validation
Q. How does this compound compare structurally and functionally to analogs like 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide?
- Methodological Answer:
- Structural differences: Thiazole vs. oxazole rings alter electron density and hydrogen-bonding capacity. The urea linker in the target compound may enhance kinase selectivity versus the pyrrole-carboxamide’s broader target profile.
- Bioactivity: Test both compounds in parallel kinase inhibition panels (Eurofins KinaseProfiler). The thiazole-urea derivative shows 3-fold higher selectivity for VEGFR2 (IC50 = 12 nM vs. 38 nM for the oxazole analog) due to improved hydrophobic pocket fit .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
